molecular formula C19H18N2O4S3 B2455329 (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 861427-79-4

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

カタログ番号: B2455329
CAS番号: 861427-79-4
分子量: 434.54
InChIキー: KHMLYTYTHFPVOR-SFQUDFHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a structurally distinct compound belonging to a class of thiazolidinedione derivatives designed as a potent and selective cyclooxygenase-2 (COX-2) inhibitor . Its primary research value lies in its dual mechanism of action; it not only blocks the COX-2 enzyme, a key mediator of inflammation and tumor progression, but also incorporates a pharmacophore known to exhibit peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity . This unique profile makes it a valuable chemical probe for investigating the complex interplay between inflammatory pathways and cellular proliferation, particularly in the context of oncological research . Scientists utilize this compound in vitro and in vivo to study its effects on apoptosis induction, cell cycle arrest, and the suppression of angiogenesis in various cancer cell lines, including colon and prostate cancers. Furthermore, its high selectivity for COX-2 over the COX-1 isoform reduces the likelihood of off-target effects in research models, providing a more precise tool for dissecting the role of COX-2 in disease pathogenesis and for evaluating potential therapeutic strategies targeting inflammatory diseases and cancer.

特性

IUPAC Name

4-[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S3/c1-25-15-4-2-3-14(11-15)12-17-18(22)21(19(26)27-17)10-9-13-5-7-16(8-6-13)28(20,23)24/h2-8,11-12H,9-10H2,1H3,(H2,20,23,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMLYTYTHFPVOR-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide, also known as a thiazolidinone derivative, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidinone ring and a benzenesulfonamide moiety. Below is the molecular formula and weight:

Property Value
Molecular FormulaC19H16N2O3S2
Molecular Weight384.5 g/mol
IUPAC NameN-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, showing inhibition zones that suggest potential for treating infections caused by resistant bacteria.

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2. In vitro assays revealed that related thiazolidinone compounds demonstrated up to 47.1% COX-2 inhibition at a concentration of 20 μM . This suggests potential applications in managing inflammatory conditions.

Anticancer Properties

Thiazolidinones have shown promising results in cancer research. A study reported that certain derivatives inhibited cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest . Specifically, the compound's structure allows for interaction with cellular targets involved in tumor growth.

Case Studies

  • Antimicrobial Efficacy : A comparative study of thiazolidinone derivatives demonstrated that those with methoxy substituents exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their unsubstituted counterparts.
  • COX Inhibition : The synthesis and evaluation of several thiazolidinone derivatives showed that modifications to the benzene ring significantly influenced COX-2 inhibitory activity, highlighting the importance of structural features in biological efficacy .
  • Cancer Cell Studies : In vitro analysis of related compounds indicated that they could induce apoptosis in human cancer cell lines, suggesting their potential as chemotherapeutic agents .

The biological activities of (E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide are largely attributed to its ability to interact with specific enzymes and receptors within cells. For instance:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with condensation of a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with chloroacetic acid under reflux conditions (DMF/acetic acid, 2–4 hours) yields the thiazolidinone core. Subsequent sulfonylation with benzenesulfonamide derivatives is performed in basic conditions (e.g., NaHCO₃) .

  • Optimization Tips :
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature : Cyclization at 80–100°C minimizes side products .
  • Catalysts : Anhydrous sodium acetate accelerates imine formation .

Q. How can structural characterization be reliably performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the benzylidene group and sulfonamide linkage (e.g., 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 491.1) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1150 cm⁻¹ (S=O) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial Testing : Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
  • Anti-inflammatory Screening : Inhibition of COX-2 enzyme via ELISA (IC₅₀ comparison with celecoxib) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent Variation : Modify the benzylidene (e.g., 4-ethoxy vs. 3-methoxy) and sulfonamide groups to assess impact on bioactivity. For example:
Substituent PositionObserved ActivityReference
3-Methoxy (parent)Moderate COX-2 inhibition (IC₅₀: 12 µM)
4-EthoxyEnhanced solubility but reduced potency
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with target enzymes (e.g., COX-2) .

Q. How should conflicting data on biological activity be resolved?

  • Case Example : Discrepancies in antimicrobial activity (e.g., reports IC₅₀ of 8 µM against S. aureus, while notes 25 µM).
  • Resolution Strategies :
  • Standardize Assays : Use identical bacterial strains and growth media.
  • Purity Verification : HPLC (>95% purity) to rule out impurity-driven variability .
  • Structural Confirmation : Re-analyze stereochemistry (E/Z isomerism) via NOESY NMR .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to reduce hepatic clearance .

Methodological Challenges & Solutions

Q. How can low yields during sulfonylation be addressed?

  • Issue : Competing side reactions (e.g., sulfonamide hydrolysis).
  • Solutions :
  • Use anhydrous conditions (molecular sieves) .
  • Optimize stoichiometry (1:1.2 molar ratio of thiazolidinone to sulfonyl chloride) .

Q. What analytical techniques resolve overlapping peaks in NMR spectra?

  • 2D NMR : HSQC and HMBC to distinguish aromatic proton environments .
  • Deuterated Solvents : DMSO-d₆ for better dispersion of signals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。